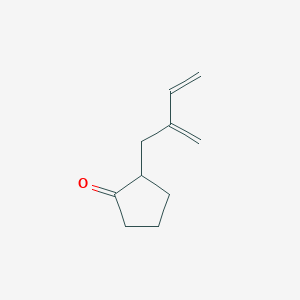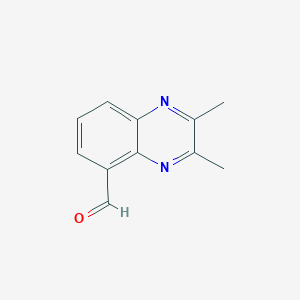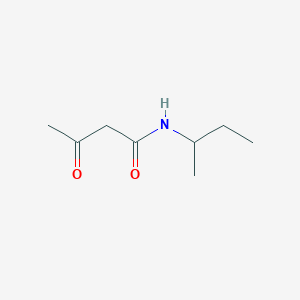
rac cis-3-Hydroxy Apatinib Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac cis-3-Hydroxy Apatinib Dihydrochloride: is a chemical compound with the molecular formula C24H23N5O2.2(HCl) and a molecular weight of 486.39 . It is a derivative of Apatinib, a known tyrosine kinase inhibitor, and is used primarily in research settings . This compound is particularly significant in cancer research due to its potential to inhibit angiogenesis, the process through which new blood vessels form from pre-existing vessels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac cis-3-Hydroxy Apatinib Dihydrochloride involves multiple steps, starting from the basic structure of ApatinibThis is achieved through a series of reactions including nitration, reduction, and cyclization .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows standard organic synthesis protocols. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired stereochemistry and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: rac cis-3-Hydroxy Apatinib Dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions include ketones, amines, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
rac cis-3-Hydroxy Apatinib Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of kinase inhibitors.
Biology: Investigated for its role in inhibiting angiogenesis and its potential effects on cellular pathways.
Medicine: Explored for its potential therapeutic effects in cancer treatment, particularly in inhibiting tumor growth by blocking blood vessel formation.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery.
Mécanisme D'action
The mechanism of action of rac cis-3-Hydroxy Apatinib Dihydrochloride involves the inhibition of the vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase. By binding to this receptor, the compound blocks the signaling pathways that promote angiogenesis. This inhibition prevents the formation of new blood vessels, thereby restricting the supply of nutrients and oxygen to tumors, which can inhibit their growth and proliferation .
Comparaison Avec Des Composés Similaires
Apatinib: The parent compound, also a VEGFR-2 inhibitor, but without the hydroxyl group at the 3rd position.
Sunitinib: Another tyrosine kinase inhibitor used in cancer treatment.
Sorafenib: A multi-kinase inhibitor that targets several tyrosine kinases involved in tumor growth and angiogenesis.
Uniqueness: rac cis-3-Hydroxy Apatinib Dihydrochloride is unique due to the presence of the hydroxyl group, which may enhance its binding affinity and specificity for VEGFR-2. This modification can potentially lead to improved efficacy and reduced side effects compared to its parent compound, Apatinib .
Propriétés
Formule moléculaire |
C24H24ClN5O2 |
|---|---|
Poids moléculaire |
449.9 g/mol |
Nom IUPAC |
N-[4-[(1R,3R)-1-cyano-3-hydroxycyclopentyl]phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H23N5O2.ClH/c25-16-24(10-7-20(30)14-24)18-3-5-19(6-4-18)29-23(31)21-2-1-11-27-22(21)28-15-17-8-12-26-13-9-17;/h1-6,8-9,11-13,20,30H,7,10,14-15H2,(H,27,28)(H,29,31);1H/t20-,24+;/m1./s1 |
Clé InChI |
MKYYCCAFGYUXJH-UFZJIDKFSA-N |
SMILES isomérique |
C1C[C@](C[C@@H]1O)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4.Cl |
SMILES canonique |
C1CC(CC1O)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![propan-2-yl 3-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13825523.png)
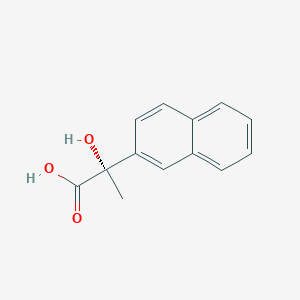


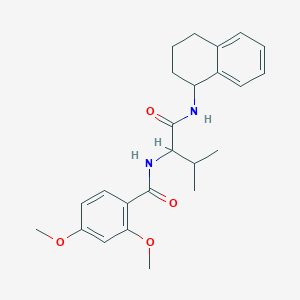
![Theophylline 7 acetate de nicotinol HCl [French]](/img/structure/B13825547.png)
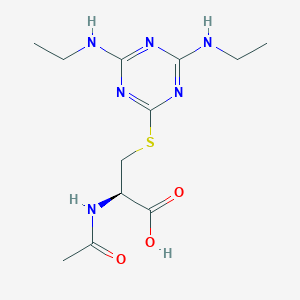
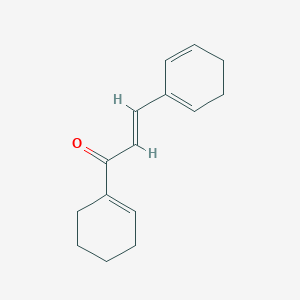

![tert-butyl N-[(1S,2R)-2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate](/img/structure/B13825560.png)
